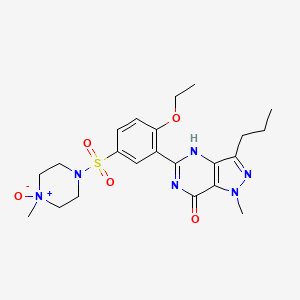
Spermidine-d6
概要
説明
- 細胞の成長、遺伝子発現、細胞プロセスにおいて重要な役割を果たしています。
- スペルミジン-d6 は、GC または LC-MS 法を用いて天然のスペルミジンを定量するための内部標準として使用されます .
スペルミジン-d6: (CAS 2514812-10-1) は、内因性ポリアミンである、の重水素標識体です。
科学的研究の応用
Chemistry: Spermidine-d6 aids in studying polyamine metabolism and related pathways.
Biology: It contributes to research on cell growth, autophagy, and aging.
Medicine: Spermidine has potential therapeutic effects, such as promoting longevity and reducing neurodegeneration.
Industry: Formulations containing spermidine are used as dietary supplements.
準備方法
合成経路: スペルミジン-d6 は、その生成中に重水素標識された前駆体を組み込むことで合成されます。
反応条件: 特定の合成経路と条件は、入手可能な情報には記載されていません。
工業生産: 工業規模での製造方法に関する詳細はほとんどありません。
化学反応の分析
反応: スペルミジン-d6 は、酸化、還元、置換など、さまざまな化学反応を起こす可能性があります。
一般的な試薬: 特定の試薬は言及されていませんが、一般的なポリアミン反応条件が適用されます。
主な生成物: 主な生成物は、特定の反応と出発物質によって異なります。
科学研究への応用
化学: スペルミジン-d6 は、ポリアミン代謝と関連する経路の研究に役立ちます。
生物学: 細胞の成長、オートファジー、老化に関する研究に役立ちます。
医学: スペルミジンは、長寿を促進し、神経変性を軽減するなど、潜在的な治療効果があります。
産業: スペルミジンを含む製剤は、栄養補助食品として使用されています。
作用機序
- スペルミジンは、さまざまな分子標的と経路に影響を与えます。
- オートファジーを誘導し、抗酸化防御を強化し、遺伝子発現を調節します。
- 正確なメカニズムは複雑で、状況依存的です。
類似化合物の比較
類似化合物: スペルミンやプトレッシンなどの他のポリアミンは、スペルミジンと類似性があります。
独自性: スペルミジン-d6 の重水素標識は、天然のスペルミジンと区別するものです。
類似化合物との比較
Similar Compounds: Other polyamines like spermine and putrescine share similarities.
Uniqueness: Spermidine-d6’s deuterium labeling distinguishes it from natural spermidine.
特性
IUPAC Name |
N'-(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)butane-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2/i3D2,5D2,7D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHGHQPFGPMSJY-RCKJUGKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])NCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



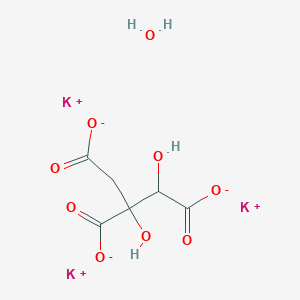




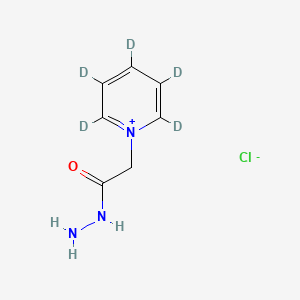
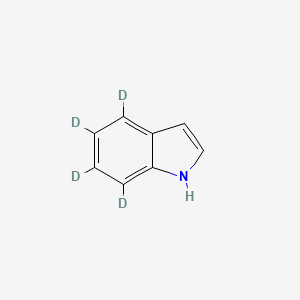
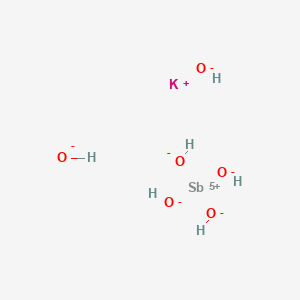
![(3S,4R,6R)-2-(hydroxymethyl)-6-[(3S,4S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B8084137.png)
